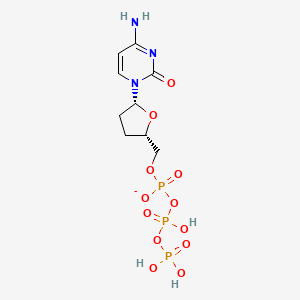![molecular formula C77H99N13O15S2 B10848265 Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 2, and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support. The coupling reagents typically used include carbodiimides and uronium salts.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, which often contains TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like carbodiimides and uronium salts.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating cell signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2. This binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently decreasing the release of various hormones and neurotransmitters. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways, contributing to its regulatory effects on cell proliferation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Des-AA1,2,5-[D-Nal8,IAmp9]SRIF
- Des-AA1,2,5-[NalphaMe-Cys3,D-Nal8,IAmp9]SRIF
Uniqueness
Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF is unique due to the specific modifications at positions 8, 9, and 12, which enhance its binding affinity and selectivity for somatostatin receptor type 2. These modifications also improve its stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C77H99N13O15S2 |
|---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-11-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)38-60-72(99)89-65(46(3)92)74(101)86-62(39-50-23-13-8-14-24-50)76(103)90(5)66(47(4)93)75(102)87-63(42-91)73(100)88-64(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(71(98)84-60)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,98)(H,85,97)(H,86,101)(H,87,102)(H,88,100)(H,89,99)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
NJKZOMFLMSOAAY-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)C)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)C)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)
![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)
![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
